
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of an aminomethyl group (-NH2CH2-) and a carboxylic acid group (-COOH) on the pyrazole ring could potentially give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Attached to this ring would be a methyl group (-CH3), an aminomethyl group (-NH2CH2-), and a carboxylic acid group (-COOH). The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The amino group (-NH2) could engage in reactions typical of amines, the carboxylic acid group (-COOH) could undergo reactions typical of carboxylic acids, and the pyrazole ring could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of a carboxylic acid group could make the compound acidic, and the presence of an amino group could allow it to form salts .Scientific Research Applications
Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds, including derivatives of 1H-pyrazole, effectively reduce the corrosion rate, with their inhibiting action increasing with concentration (Herrag et al., 2007).
Chemical Synthesis : Pyrazole derivatives have been synthesized through various chemical reactions. For example, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into multiple derivatives, demonstrating the versatility of pyrazole compounds in chemical synthesis (Harb et al., 1989).
Synthesis of Auxin Activities Compounds : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives have been synthesized and evaluated for their auxin activities. While the activities are not high, some compounds show potential in this area (Yue et al., 2010).
Dye and Pigment Production : Pyrazole derivatives have been used in the production of heterocyclic dyes. The study on 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes indicates their potential in the dye and pigment industry (Tao et al., 2019).
Structural and Spectral Investigations : Structural and spectral investigations of biologically important pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provide insights into their properties and potential applications in various fields (Viveka et al., 2016).
Antibacterial Activities : Studies have shown that derivatives of pyrazole compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites Identification : Pyrazole derivatives have been synthesized and their structures identified for exploring their biological activity against breast cancer and microbes (Titi et al., 2020).
Electrosynthesis : Chlorosubstituted pyrazolecarboxylic acids, including those derived from pyrazole-3-carboxylic acid, have been synthesized through electrosynthesis. This process demonstrates an efficient method for obtaining chlorosubstituted pyrazolecarboxylic acids (Lyalin et al., 2009).
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-2-methylpyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-5(6(10)11)4(2-7)3-8-9;/h3H,2,7H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMICVPAYVHTNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2807481.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)
![2-(furan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2807483.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2807484.png)
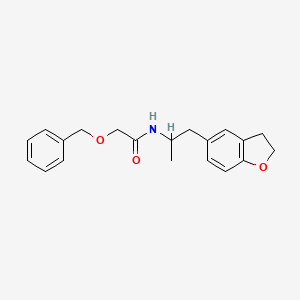
![Ethyl 4-oxo-3-phenyl-5-(2-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2807489.png)
![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)
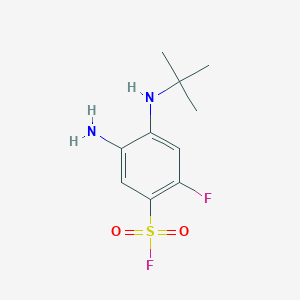

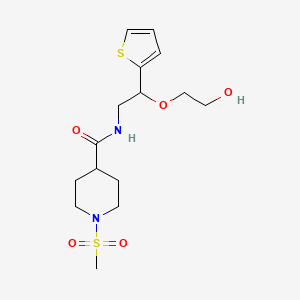
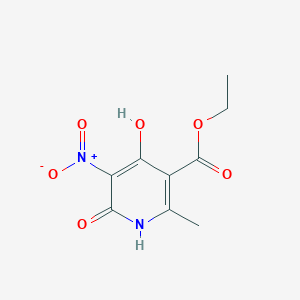
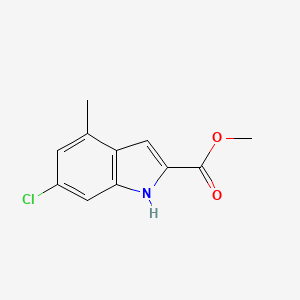

![[3-cyclopropyl-4-(difluoromethyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2807503.png)